N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-12-17(13(2)20-18(19-12)22-7-9-27-10-8-22)21-28(23,24)14-5-6-15(25-3)16(11-14)26-4/h5-6,11,21H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNQFDQRQKROSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4,6-dimethyl-2-chloropyrimidine with morpholine under basic conditions. The resulting intermediate is then coupled with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Variations
The compound shares structural homology with sulfonamide-containing pyrimidine derivatives. Below is a comparative analysis of its closest analogs based on available evidence:
Table 1: Structural Comparison with Analogous Compounds
*Calculated based on standard atomic weights.
Analysis of Substituent Effects
(a) Pyrimidine Core Modifications
- Bromo-Sulfanyl Analog : The 5-bromo atom introduces electron-withdrawing effects, which may alter electronic distribution and reactivity. The sulfanyl (S–) linker at position 4 increases flexibility compared to a direct sulfonamide bond, affecting conformational stability.
(b) Sulfonamide-Linked Groups
- 3,4-Dimethoxybenzene : The dimethoxy groups in the target compound contribute to lipophilicity and π-π stacking interactions, critical for membrane permeability and receptor binding.
(c) Functional Group Implications
- Morpholine vs. Sulfanyl : Morpholine’s oxygen atom provides a hydrogen-bond acceptor, whereas the sulfanyl group in the analog may participate in disulfide bonding or metal coordination .
- Amino-Dimethoxy Derivatives : The absence of a pyrimidine core in 4-amino-2,5-dimethoxybenzenesulfonic acid simplifies the structure but limits its utility in applications requiring heterocyclic recognition.
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. The compound features a morpholinopyrimidine moiety linked to a methoxy-substituted benzenesulfonamide, contributing to its diverse biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HepG2 | 10.0 |
| A549 | 15.0 |
This data suggests that the compound is particularly effective against HepG2 liver cancer cells, where it induces apoptosis through mitochondrial pathways and cell cycle arrest at the S phase .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting microbial cell membranes by interacting with ergosterol in fungal cells.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results highlight the potential of this compound as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.
The biological activity of this compound is attributed to several mechanisms:
- Farnesyltransferase Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression . This inhibition leads to reduced cell proliferation and increased apoptosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the S phase, preventing cancer cells from replicating their DNA and dividing .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers such as Bax and caspase-3 activation, indicating its role in promoting programmed cell death in liver cancer cells .
- Antibacterial Efficacy : In another study, the compound was tested against various bacterial strains and showed promising results in reducing bacterial load in infected animal models, suggesting its potential application in clinical settings for treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
